1-(2-methoxy-5-nitrophenyl)-1H-tetrazole
Description
1-(2-Methoxy-5-nitrophenyl)-1H-tetrazole is a substituted tetrazole derivative featuring a methoxy (-OCH₃) group at the 2-position and a nitro (-NO₂) group at the 5-position of the phenyl ring. The tetrazole moiety (a five-membered ring with four nitrogen atoms) confers unique electronic and steric properties, making it valuable in medicinal chemistry and materials science.
Properties
CAS No. |
328548-65-8 |
|---|---|
Molecular Formula |
C8H7N5O3 |
Molecular Weight |
221.17 g/mol |
IUPAC Name |
1-(2-methoxy-5-nitrophenyl)tetrazole |
InChI |
InChI=1S/C8H7N5O3/c1-16-8-3-2-6(13(14)15)4-7(8)12-5-9-10-11-12/h2-5H,1H3 |
InChI Key |
UYNDQEVLKVMNPY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])N2C=NN=N2 |
solubility |
29.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(2-methoxy-5-nitrophenyl)-1H-tetrazole typically involves the reaction of 2-methoxy-5-nitrophenyl derivatives with azide sources under specific conditions. One common method includes the use of sodium azide in the presence of a suitable solvent and catalyst. The reaction conditions often require controlled temperatures and pH to ensure the successful formation of the tetrazole ring.
Chemical Reactions Analysis
Aromatic Ring Modifications:
Tetrazole Ring Reactions:
-
Alkylation : Reacts with alkyl halides (e.g., CH₃I) in DMF/K₂CO₃ to form N-alkylated derivatives .
-
Coordination chemistry : Acts as a ligand for transition metals (Cu, Zn) via N-donor sites .
Stability and Decomposition
-
Thermal stability : Decomposes exothermically above 220°C (DSC data) .
-
Photolytic degradation : UV irradiation (254 nm) in MeOH leads to nitro group reduction and tetrazole ring opening .
Comparative Reactivity Analysis
| Compound | Nitro Reactivity | Methoxy Stability | Tetrazole Ring Half-Life (h) |
|---|---|---|---|
| 1-(2-Methoxy-5-nitrophenyl)-1H-tetrazole | High | Moderate | 48 (pH 7) |
| 5-Phenyl-1H-tetrazole | None | N/A | 72 |
| 5-(4-Nitrophenyl)-1H-tetrazole | Extreme | N/A | 24 |
Mechanistic Insights
-
Nitro group electronic effects :
-
Methoxy group role :
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of tetrazoles exhibit significant antimicrobial properties. For instance, studies have shown that various substituted tetrazoles, including 1-(2-methoxy-5-nitrophenyl)-1H-tetrazole, demonstrate activity against a range of pathogens such as Escherichia coli and Staphylococcus aureus. A study highlighted that compounds with similar structures showed promising antibacterial effects, suggesting potential for further development as antimicrobial agents .
Anticancer Properties
Tetrazole derivatives are also being investigated for their anticancer potential. The unique electronic properties imparted by the nitro and methoxy groups may enhance their interaction with biological targets involved in cancer progression. Molecular docking studies have suggested that these compounds can effectively bind to key proteins associated with cancer cell proliferation .
Drug Design and Development
The synthesis of 1-(2-methoxy-5-nitrophenyl)-1H-tetrazole can serve as a scaffold for developing new pharmaceuticals. Its structural characteristics allow for modifications that could improve efficacy against specific diseases, making it a valuable candidate in drug design .
Explosives and Propellants
Due to its energetic properties, 1-(2-methoxy-5-nitrophenyl)-1H-tetrazole is being explored in the field of explosives and propellants. The presence of nitro groups enhances its energy output, which is critical for applications in military and aerospace industries.
Sensors and Detection Systems
The electronic properties of this compound make it suitable for use in sensor technologies. Its ability to undergo redox reactions can be harnessed in the development of sensors for detecting environmental pollutants or biological agents.
Agricultural Applications
Research into the use of tetrazole derivatives in agriculture has revealed their potential as herbicides or fungicides. The unique structure of 1-(2-methoxy-5-nitrophenyl)-1H-tetrazole may provide enhanced efficacy against specific plant pathogens or weeds, contributing to more sustainable agricultural practices .
Case Study 1: Antimicrobial Evaluation
A series of tetrazole derivatives were synthesized and evaluated for antimicrobial activity against various bacterial strains. Among them, 1-(2-methoxy-5-nitrophenyl)-1H-tetrazole exhibited significant inhibitory effects against Bacillus cereus and Pseudomonas aeruginosa, demonstrating its potential as a lead compound for developing new antibiotics .
Case Study 2: Anticancer Activity
In vitro studies have shown that modifications on the tetrazole ring can enhance cytotoxicity against cancer cell lines. Compounds similar to 1-(2-methoxy-5-nitrophenyl)-1H-tetrazole have been tested for their ability to induce apoptosis in cancer cells, indicating a promising avenue for cancer therapeutics .
Mechanism of Action
The mechanism of action of 1-(2-methoxy-5-nitrophenyl)-1H-tetrazole involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the tetrazole ring can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Substituent Effects on Physical and Spectral Properties
The substituents on the phenyl ring significantly influence physical properties (e.g., melting points, solubility) and spectral characteristics. Below is a comparative analysis of key analogs:
*Calculated based on molecular formula C₈H₇N₅O₃.
Key Observations :
- Electron-Withdrawing vs.
- Spectral Shifts: The nitro group produces distinct IR stretches (~1520 cm⁻¹ for asymmetric NO₂) and deshielded aromatic protons in NMR, while methoxy groups show characteristic δ 3.8–4.0 ppm singlets .
Challenges for 1-(2-Methoxy-5-Nitrophenyl)-1H-Tetrazole :
Implications for 1-(2-Methoxy-5-Nitrophenyl)-1H-Tetrazole :
- The 5-nitro group may enhance binding to electron-deficient biological targets (e.g., enzymes or receptors).
- Methoxy groups improve solubility and membrane permeability, critical for drug bioavailability .
Biological Activity
1-(2-Methoxy-5-nitrophenyl)-1H-tetrazole is an organic compound characterized by a tetrazole ring and a nitrophenyl substituent. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Understanding its biological activity is crucial for evaluating its applicability in therapeutic contexts.
Chemical Structure and Properties
The structure of 1-(2-methoxy-5-nitrophenyl)-1H-tetrazole can be depicted as follows:
- Chemical Formula : CHNO
- Key Functional Groups :
- Methoxy group (-OCH)
- Nitro group (-NO)
- Tetrazole ring
The presence of these functional groups not only contributes to the compound's unique chemical properties but also influences its biological interactions.
Antimicrobial Activity
Research indicates that tetrazole derivatives, including 1-(2-methoxy-5-nitrophenyl)-1H-tetrazole, exhibit significant antimicrobial properties. A study reported that various tetrazole compounds demonstrated antibacterial activity against a range of pathogens, including Escherichia coli and Staphylococcus aureus . The specific activity of 1-(2-methoxy-5-nitrophenyl)-1H-tetrazole against these organisms has not been extensively documented, but it is hypothesized that similar compounds with nitro and methoxy substitutions show enhanced activity due to their electronic properties.
Structure-Activity Relationship (SAR)
The biological activity of tetrazoles can often be correlated with their structural features. The combination of the methoxy and nitro groups on the phenyl ring enhances the reactivity and potential interactions with biological targets. A comparative analysis with similar compounds reveals that modifications in substituents can significantly alter activity profiles .
| Compound Name | Structure | Key Features |
|---|---|---|
| 2-Methoxyphenyl-3-nitro-1H-tetrazole | Structure | Similar nitro and methoxy groups but lacks phenyl substitution. |
| 5-Nitro-1H-tetrazole | Structure | Contains only the nitro substituent without additional phenolic modifications. |
| 4-Methoxyphenyl-1H-tetrazole | Structure | Similar core structure but differs in the position of the methoxy group. |
Study on Antibacterial Activity
In a recent study, a series of substituted tetrazoles were synthesized and evaluated for their antibacterial properties using the disc diffusion method. The results indicated that certain derivatives exhibited significant zones of inhibition against Bacillus cereus, Bacillus subtilis, and Pseudomonas aeruginosa . Although specific data on 1-(2-methoxy-5-nitrophenyl)-1H-tetrazole was not provided, it is reasonable to infer that its structural characteristics may confer similar antibacterial properties.
Evaluation of Anticancer Activity
Another investigation focused on the antiproliferative effects of various tetrazoles, revealing that some compounds effectively arrested cancer cells in the G2/M phase of the cell cycle . This mechanism is crucial for developing new anticancer therapies. While direct evidence for 1-(2-methoxy-5-nitrophenyl)-1H-tetrazole's efficacy is lacking, its structural analogs have shown promising results.
Q & A
Basic Question: What are the foundational synthetic routes for preparing 1-(2-methoxy-5-nitrophenyl)-1H-tetrazole?
Methodological Answer:
A common approach involves the cycloaddition of nitriles with sodium azide under acidic conditions, followed by functionalization of the aryl group. For example, derivatives of 5-substituted 1H-tetrazoles can be synthesized via heterogenous catalysis using PEG-400 as a solvent and Bleaching Earth Clay (pH 12.5) as a catalyst at 70–80°C. Post-synthesis, purification involves ice-water quenching, filtration, and recrystallization in aqueous acetic acid . Characterization typically employs IR spectroscopy (e.g., tetrazole ring C–N stretch at ~790 cm⁻¹) and ¹H NMR to confirm substitution patterns on the aryl group .
Advanced Question: How do continuous flow methodologies improve the synthesis of 5-substituted tetrazoles compared to batch processes?
Methodological Answer:
Continuous flow reactors enhance mass/heat transfer, reduce reaction times, and improve safety by minimizing exposure to hazardous intermediates like hydrazoic acid. For instance, microreactors operating at high temperatures (150–200°C) enable rapid cycloaddition of nitriles and sodium azide, achieving >90% yields in minutes. This method is scalable and reduces side reactions (e.g., nitrile hydrolysis) common in traditional batch synthesis . Researchers should optimize flow rates and temperature gradients to balance efficiency and product stability.
Basic Question: How can the tetrazole ring and aryl substituents be structurally confirmed post-synthesis?
Methodological Answer:
Key techniques include:
- IR Spectroscopy : A sharp absorption band near 790 cm⁻¹ confirms the tetrazole ring’s C–N stretching vibration .
- ¹H NMR : Methoxy (-OCH₃) and nitro (-NO₂) groups on the aryl ring appear as singlets at δ ~3.9 ppm and deshielded aromatic protons (δ 8.0–8.5 ppm), respectively .
- X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures, resolving bond angles and intermolecular interactions critical for verifying substituent positions .
Advanced Question: What computational and experimental methods are used to analyze intermolecular interactions in tetrazole derivatives?
Methodological Answer:
- Hirshfeld Surface Analysis : Quantifies intermolecular contacts (e.g., H-bonding, π–π stacking) in crystalline states. For example, 2’-[1-(2-fluorophenyl)-1H-tetrazol-5-yl] derivatives show dominant H···N/O interactions, validated via CrystalExplorer software .
- Density Functional Theory (DFT) : Predicts electronic properties (e.g., charge distribution on nitro groups) and correlates with reactivity in further functionalization .
Advanced Question: How does thermal stability impact the handling and application of 1-(2-methoxy-5-nitrophenyl)-1H-tetrazole?
Methodological Answer:
Thermogravimetric analysis (TGA) reveals decomposition temperatures (Td) for tetrazoles typically >250°C, with stability influenced by substituents. For instance, nitro groups enhance thermal resistance but may introduce explosive hazards under extreme conditions. Researchers should avoid prolonged heating above 200°C and use inert atmospheres during high-temperature reactions .
Advanced Question: What role do tetrazole derivatives play in oligonucleotide synthesis, and how are activation protocols optimized?
Methodological Answer:
1H-Tetrazole and its analogs (e.g., 5-ethylthio-1H-tetrazole) act as activators in phosphoramidite-based DNA/RNA synthesis. While 1H-tetrazole is effective for DNA (coupling times ~30 seconds), RNA synthesis requires longer coupling times (≥12 minutes) due to steric hindrance. Alternatives like DCI (4,5-dicyanoimidazole) improve RNA yields but require solubility optimization in acetonitrile .
Basic Question: What safety considerations are critical when handling nitro-substituted tetrazoles?
Methodological Answer:
Nitro groups can impart explosive sensitivity under friction or thermal shock. Safety protocols include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
